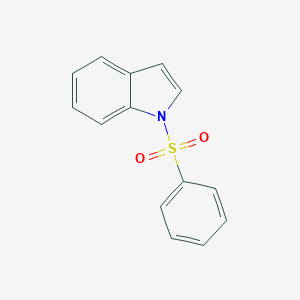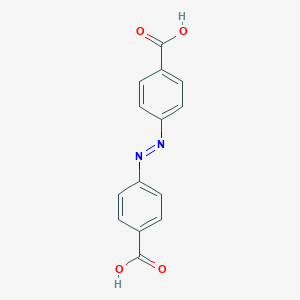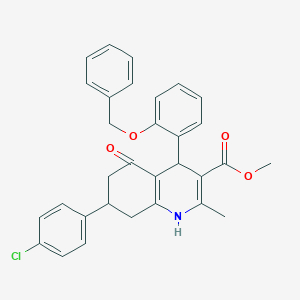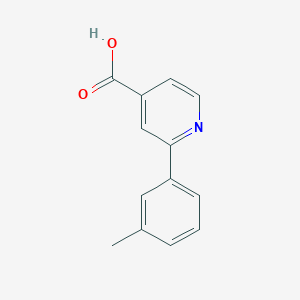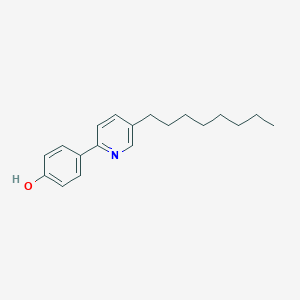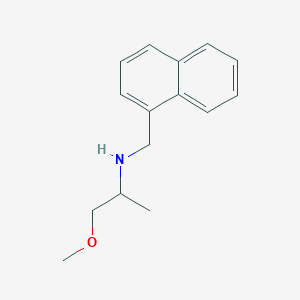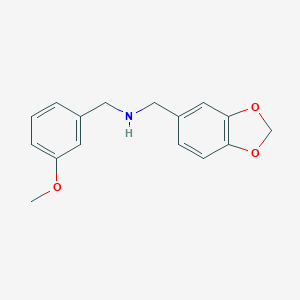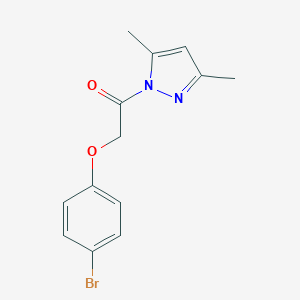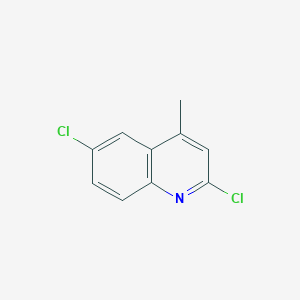
N-(diphenylmethyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diphenylmethyl)-2-nitrobenzamide, commonly known as DPM-2-NB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a nitrobenzamide derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Applications De Recherche Scientifique
N-(diphenylmethyl)-2-nitrobenzamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and chemical biology. It has been found to inhibit the activity of certain enzymes, specifically the histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties and are currently being investigated as potential therapeutic agents for various types of cancer.
Mécanisme D'action
The mechanism of action of N-(diphenylmethyl)-2-nitrobenzamide involves the inhibition of HDAC activity, which leads to an increase in histone acetylation and subsequent changes in gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, it has been suggested that this compound may also have other targets and mechanisms of action that are yet to be fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, particularly in cancer cells. It has been found to induce apoptosis, inhibit cell proliferation, and promote cell differentiation in various cancer cell lines. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(diphenylmethyl)-2-nitrobenzamide in laboratory experiments is its specificity towards HDACs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-(diphenylmethyl)-2-nitrobenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, there is a need for further research into the mechanisms of action of this compound, particularly with regards to its potential targets and effects on other cellular processes. Finally, there is a need for in vivo studies to determine the efficacy and safety of this compound as a potential therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential as a tool for studying the role of HDACs in various biological processes. Its specificity towards HDACs and its ability to induce apoptosis, inhibit cell proliferation, and promote cell differentiation make it a valuable compound for cancer research and drug discovery. Further research is needed to fully understand its mechanisms of action and potential applications in other fields.
Méthodes De Synthèse
The synthesis of N-(diphenylmethyl)-2-nitrobenzamide involves the condensation of 2-nitrobenzoyl chloride with benzhydrylamine in the presence of a base. The reaction takes place in an organic solvent, typically dichloromethane or chloroform, and is carried out at room temperature. The resulting product is then purified using column chromatography to obtain the final compound in a high yield.
Propriétés
Numéro CAS |
88229-33-8 |
|---|---|
Formule moléculaire |
C20H16N2O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-benzhydryl-2-nitrobenzamide |
InChI |
InChI=1S/C20H16N2O3/c23-20(17-13-7-8-14-18(17)22(24)25)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,21,23) |
Clé InChI |
HCGGJJAZZONEIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




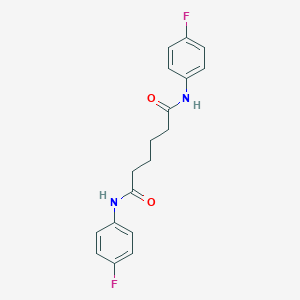

![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)
